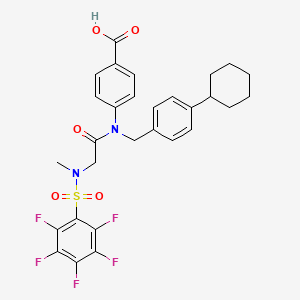![molecular formula C23H32ClNO5 B610881 2,6-di-tert-butyl-4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2H-pyran-2-ylium perchlorate CAS No. 1352296-65-1](/img/structure/B610881.png)
2,6-di-tert-butyl-4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2H-pyran-2-ylium perchlorate
Descripción general
Descripción
SM21 is a highly potent antifungal agent (minimum inhibitory concentration (MIC) 0.2-1.6 µg/ml). In vitro, SM21 was toxic to fungi but not to various human cell lines or bacterial species and was active against Candida isolates that are resistant to existing antifungal agents. Moreover, SM21 was relatively more effective against biofilms of Candida spp. than the current antifungal agents.
Aplicaciones Científicas De Investigación
Synthesis and Isomerism
- The compound and its derivatives have been studied for their synthesis and stereochemical properties. For instance, similar compounds have been synthesized and their transformation into other chemical structures upon chromatography on alkaline Al2O3 has been observed, with a focus on studying their stereochemistry through PMR spectroscopy (I. Kargapolova et al., 1996).
Organic Synthesis and Bioactivity
- 2-Amino-4H-pyrans, a group of compounds that may include derivatives similar to the queried compound, have been explored for their bioactivity. These compounds have applications as anti-cancer, antihypertensive, and coronary dilating agents. Methods for their synthesis have been developed for these potential applications (A. Zonouzi et al., 2006).
Transition Metal Complexes in Organic Syntheses
- The compound is relevant in the field of organometallic chemistry, where its analogs have been utilized in the preparation of transition metal complexes. These studies contribute to understanding the formation of different metal-based compounds and their potential applications in catalysis and material science (Zhengkun Yu et al., 1997).
Coordination Chemistry and Complex Formation
- Research into dinuclear Pd(II) complexes of tetraaza-thiophenolate ligands, which are structurally similar to the queried compound, indicates potential applications in coordination chemistry. These studies help in understanding the formation and characterization of such complexes, contributing to the development of new materials and catalysts (G. Siedle et al., 2006).
Dye Synthesis and Solvatochromic Properties
- Some derivatives of the compound have been used in the synthesis of dyes, particularly those exhibiting solvatochromic properties. These dyes are useful for empirical determination of solvent polarities, indicating applications in material science and analytical chemistry (S. Shekhovtsov et al., 2012).
Heterocyclic Compound Synthesis
- The compound and its analogs have been used in synthesizing various heterocyclic compounds. These syntheses contribute to the development of new organic materials and potential pharmaceuticals (I. Kargapolova et al., 1991).
Propiedades
IUPAC Name |
4-[(E)-2-(2,6-ditert-butyl-2,3,4,5-tetrahydropyran-6-ylium-4-yl)ethenyl]-N,N-dimethylaniline;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36NO.ClO4/c1-22(2,3)20-15-18(16-21(25-20)23(4,5)6)10-9-17-11-13-19(14-12-17)24(7)8;2-1(3,4)5/h9-14,18,20H,15-16H2,1-8H3;/q+1;-1/b10-9+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBRDMVBHNUPIL-RRABGKBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(C[C+](O1)C(C)(C)C)C=CC2=CC=C(C=C2)N(C)C.[O-][Cl+3]([O-])([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1CC(C[C+](O1)C(C)(C)C)/C=C/C2=CC=C(C=C2)N(C)C.[O-][Cl+3]([O-])([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-di-tert-butyl-4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2H-pyran-2-ylium perchlorate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



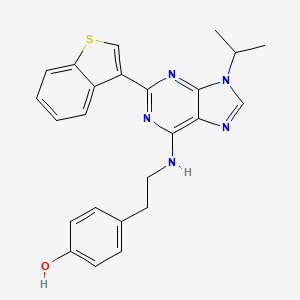


![3-[5-[[(6aR)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methyl-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B610808.png)
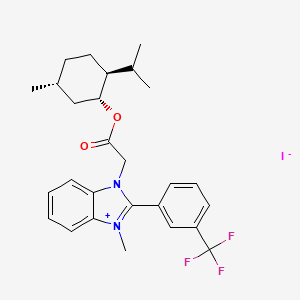
![1-(3-((((2R,3S,4R,5R)-5-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea](/img/structure/B610810.png)
![(2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide](/img/structure/B610811.png)
![1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea](/img/structure/B610812.png)
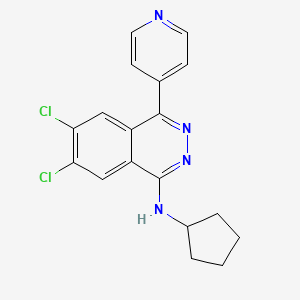
![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-5-methylhexan-2-yl]-3,10,13-trimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B610815.png)
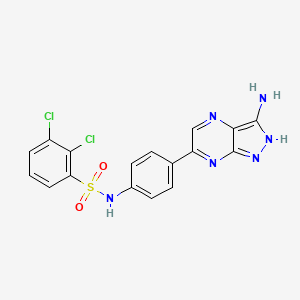
![2-amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide](/img/structure/B610819.png)
